4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
“4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide” is a chemical compound with the CAS Number: 1462289-23-1. It has a molecular weight of 215.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Molecular Structure Analysis
The molecular and crystal structures of related compounds to 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide have been extensively studied using X-ray diffraction and NMR techniques. These studies provide insights into the solid-state and solution behavior of these compounds, contributing to a better understanding of their chemical properties and potential applications in various fields including material science and pharmaceuticals (Foces-Foces et al., 2010).
Peptide Synthesis and Structural Analysis
Spiroheterocyclic compounds derived from 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran have been synthesized and analyzed for their potential in peptide synthesis. These compounds exhibit rigid helical conformations, which are crucial for developing new oligopeptides with specific biological activities (Stoykova, Linden, & Heimgartner, 2013).
Heterocyclic Compound Synthesis
Research has shown that derivatives of 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran are key intermediates in the synthesis of various heterocyclic compounds. These serve as precursors in chemical reactions leading to the formation of complex molecules with potential applications in drug development and materials science (Jia & Peng, 2011).
Theoretical Studies and Density Functional Theory (DFT)
Theoretical studies, including ab initio molecular orbital theory and DFT, have been conducted to understand the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran 1,1-dioxides. These studies are essential for predicting the reactivity and stability of these compounds, facilitating their application in synthetic chemistry and drug design (Freeman, Gomarooni, & Hehre, 2002).
Anticancer Activity
4-Aminoantipyrine-based heterocycles, closely related to the core structure of interest, have been synthesized and evaluated for their anti-breast cancer activity. These compounds show promise as therapeutic agents, highlighting the potential of derivatives of 4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran in medicinal chemistry (Ghorab, El-Gazzar, & Alsaid, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIRDEKWTZAIKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C=C(C=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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